molecular formula C22H29N3O6S B1678493 Pivampicillin CAS No. 33817-20-8

Pivampicillin

Numéro de catalogue B1678493
Numéro CAS: 33817-20-8
Poids moléculaire: 463.5 g/mol
Clé InChI: ZEMIJUDPLILVNQ-KRWWSPQJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pivampicillin is a pivaloyloxymethyl ester of ampicillin . It is a prodrug, which is thought to enhance the oral bioavailability of ampicillin because of its greater lipophilicity compared to that of ampicillin .


Molecular Structure Analysis

Pivampicillin has a chemical formula of C22H29N3O6S and a molar mass of 463.55 g·mol−1 . The IUPAC name for Pivampicillin is 2,2-Dimethylpropanoyloxymethyl (2S,5R,6R)-6-{[(2R)-2-amino-2-phenyl-acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate .


Chemical Reactions Analysis

Pivampicillin is an inactive pro-drug, which is converted during its absorption from the gastrointestinal tract to the microbiologically active ampicillin, together with formaldehyde and pivalic acid, by non-specific esterases present in most body tissues . More than 99% of the absorbed Pivampicillin is converted to ampicillin within 15 minutes of absorption .

Applications De Recherche Scientifique

Application 1: Treatment of Urinary Tract Infections (UTIs)

  • Summary of the Application : Pivampicillin is an oral antibiotic with excellent clinical efficacy in the treatment of uncomplicated UTIs . It has been used extensively in Nordic countries . There is emerging in vitro and in vivo evidence of its activity against ESBL-producing organisms and its synergistic potential with β-lactamase inhibitors .
  • Methods of Application or Experimental Procedures : Pivampicillin is administered orally. It is a prodrug, which is thought to enhance the oral bioavailability of ampicillin because of its greater lipophilicity compared to that of ampicillin .
  • Results or Outcomes : Pivampicillin is well tolerated with a low side-effect profile. It also has a minimal effect on the intestinal and vaginal flora of the host; thus, there is a lower rate of selection of resistant bacteria, vaginal candidiasis and, of note, Clostridium difficile .

Application 2: Treatment of Respiratory Tract Infections

  • Summary of the Application : Pivampicillin is used for the treatment of respiratory tract infections, including acute bronchitis, acute exacerbations of chronic bronchitis, and pneumonia .
  • Methods of Application or Experimental Procedures : Pivampicillin is administered orally. It is a prodrug, which is thought to enhance the oral bioavailability of ampicillin because of its greater lipophilicity compared to that of ampicillin .
  • Results or Outcomes : Pivampicillin has been shown to be effective in treating respiratory tract infections caused by susceptible strains of various gram-positive and gram-negative organisms .

Application 3: Treatment of Ear, Nose, and Throat Infections

  • Summary of the Application : Pivampicillin is used for the treatment of ear, nose, and throat infections .
  • Methods of Application or Experimental Procedures : Pivampicillin is administered orally. It is a prodrug, which is thought to enhance the oral bioavailability of ampicillin because of its greater lipophilicity compared to that of ampicillin .
  • Results or Outcomes : Pivampicillin has been shown to be effective in treating ear, nose, and throat infections caused by susceptible strains of various gram-positive and gram-negative organisms .

Application 4: Treatment of Gynecological Infections

  • Summary of the Application : Pivampicillin is used for the treatment of gynecological infections .
  • Methods of Application or Experimental Procedures : Pivampicillin is administered orally. It is a prodrug, which is thought to enhance the oral bioavailability of ampicillin because of its greater lipophilicity compared to that of ampicillin .
  • Results or Outcomes : Pivampicillin has been shown to be effective in treating gynecological infections caused by susceptible strains of various gram-positive and gram-negative organisms .

Application 5: Treatment of Uncomplicated Gonococcal Urethritis

  • Summary of the Application : Pivampicillin is used for the treatment of uncomplicated gonococcal urethritis .
  • Methods of Application or Experimental Procedures : Pivampicillin is administered orally. It is a prodrug, which is thought to enhance the oral bioavailability of ampicillin because of its greater lipophilicity compared to that of ampicillin .
  • Results or Outcomes : Pivampicillin has been shown to be effective in treating uncomplicated gonococcal urethritis caused by non penicillinase-producing susceptible strains of N. gonorrhoeae .

Propriétés

IUPAC Name

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O6S/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26)/t13-,14-,15+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMIJUDPLILVNQ-ZXFNITATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26309-95-5 (mono-hydrochloride)
Record name Pivampicillin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033817208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045459
Record name Pivampicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pivampicillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015542
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.54e-02 g/L
Record name Pivampicillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015542
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ampicillin (the active metabolite of pivampicillin) has a bactericidal action resulting from inhibition of cell wall mucopeptide biosynthesis.
Record name Pivampicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01604
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pivampicillin

CAS RN

33817-20-8
Record name Pivampicillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33817-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pivampicillin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033817208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pivampicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01604
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pivampicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pivampicillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.975
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIVAMPICILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HLM346LL7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pivampicillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015542
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pivampicillin
Reactant of Route 2
Reactant of Route 2
Pivampicillin
Reactant of Route 3
Reactant of Route 3
Pivampicillin
Reactant of Route 4
Pivampicillin
Reactant of Route 5
Pivampicillin
Reactant of Route 6
Pivampicillin

Citations

For This Compound
3,710
Citations
E Holme, CE Jacobson, I Nordin, J Greter, S Lindstedt… - The Lancet, 1989 - Elsevier
Short-term administration of pivampicillin and pivmecillinam resulted in a reduction of serum carnitine concentration and an increase in excretion of acylcarnitine in urine. These …
Number of citations: 199 www.sciencedirect.com
Eickhoff, Walter - BJU international, 1999 - Wiley Online Library
… be an excellent alternative to pivampicillin; it is … pivampicillin treatment. Thus the purpose of the present study was to compare ciprofloxacin 500 mg orally twice daily with pivampicillin …
M Ehrnebo, SO Nilsson, LO Boréus - Journal of pharmacokinetics and …, 1979 - Springer
Five healthy fasting male subjects were each given single doses of intravenous ampicillin (471 mg), oral ampicillin tablets (495 mg), oral bacampicillin hydrochloride tablets (562 mg …
Number of citations: 91 link.springer.com
B Melegh, J Kerner, LL Bieber - Biochemical pharmacology, 1987 - Elsevier
Pivampicillin treatment of seven children (five boys and two girls) for 7 days significantly reduced the amounts of total acid-soluble carnitine, free carnitine, and long-chain acylcarnitines …
Number of citations: 124 www.sciencedirect.com
J Sjövall, L Magni, T Bergan - Antimicrobial agents and …, 1978 - Am Soc Microbiol
Bacampicillin, a new oral prodrug which in vivo is rapidly transformed to ampicillin, was compared with ampicillin, pivampicillin, and amoxycillin in a randomized cross-over study on 11 …
Number of citations: 92 journals.asm.org
H JERNELIUS, JAN ZBORNIK… - Acta Medica …, 1988 - Wiley Online Library
The clinical and bacteriological effects of 1 and 3 weeks' pivampicillin plus pivmecillinam treatment were compared in a double‐blind, randomized study of patients with acute …
Number of citations: 62 onlinelibrary.wiley.com
H Chanteux, MP Mingeot-Leclercq… - Journal of …, 2003 - academic.oup.com
Aims: To determine the intracellular accumulation in a macrophage cell line of ampicillin and ampicillin esters, and to measure their activity against intracellular Listeria monocytogenes. …
Number of citations: 15 academic.oup.com
JM Ensink, WR Klein, DJ Mevius… - Journal of Veterinary …, 1992 - Wiley Online Library
… pivampicillin and amoxicillin were studied after oral administration to four healthy adult horses. Pivampicillin, … Orally administered pivampicillin' and amoxicillin were rapidly absorhed. A …
Number of citations: 64 onlinelibrary.wiley.com
H Hey, P Matzen, JT Andersen… - British journal of …, 1979 - Wiley Online Library
… pivampicillin base are used. The absorption is the same after pivampicillin hydrochloride and pivampicillin … rapid conversion in the stomach of the pivampicillin base to the hydrochloride. …
Number of citations: 41 bpspubs.onlinelibrary.wiley.com
K Roholt, B Nielsen, E Kristensen - Antimicrobial Agents and …, 1974 - Am Soc Microbiol
… pivampicillin hydrochloride and ampicillin trihydrate, administered in capsules to healthy volunteers, indicated that pivampicillin … 6.8 gg/ml at 56 min with pivampicillin and 1.96,ug/ml at 1 …
Number of citations: 35 journals.asm.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.